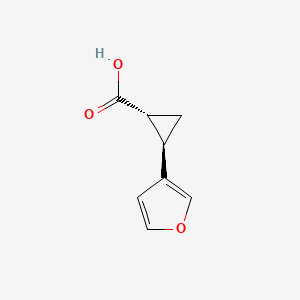

(1R,2R)-2-(呋喃-3-基)环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

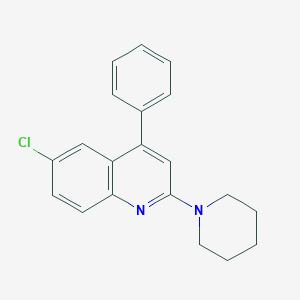

“(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.149 . It is intended for research use only .

Synthesis Analysis

The synthesis of cyclopropane compounds, such as “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid”, involves several well-defined atom/group transfer processes, including oxene, nitrene, and carbene C–H insertions . The corresponding hydroxylation, amination, and alkylation reactions provide direct approaches for the catalytic conversion of abundant hydrocarbons into value-added functional molecules through C–O, C–N, and C–C bond formations, respectively .Molecular Structure Analysis

Cyclopropane is necessarily planar (flat), with the carbon atoms at the corners of an equilateral triangle . The 60º bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom . This results in a high degree of angle strain, which dramatically influences the chemical behavior of cyclopropane compounds .Chemical Reactions Analysis

Cyclopropane compounds can undergo a variety of chemical reactions. For example, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The reaction is chemoselective and diastereoconvergent .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” are largely determined by its molecular structure. As a cyclopropane compound, it possesses unique properties that distinguish it from other types of compounds .科学研究应用

1. 催化剂驱动的合成

苯碘鎓亚胺与梅尔德伦酸衍生的铑(II)催化的烯烃环丙烷化反应证明了环丙烷在合成立体定向反应中的应用。该过程涉及呋喃和二氢呋喃,展示了环丙烷在创建对映选择性化合物中的作用 (Müller, Allenbach, & Robert, 2003)。

2. 抗癌剂合成

通过 Knoevenagel 缩合合成的环丙烷碳酰肼的新系列表现出显着的抗癌活性。涉及 2-(呋喃-2-基)环丙烷碳酰肼的过程表明环丙烷衍生物在癌症治疗中的潜力 (Swamy 等人,2016)。

3. 立体异构合成子的表征

对包括 (1R,2R)-2-[(S)-2,2-二甲基-1,3-二氧戊环-4-基]-1-螺-¿4'[2'-苯基-5'(4'H)-恶唑啉]¿ 环丙烷在内的各种环丙烷氨基酸的质谱行为的研究突出了环丙烷在识别和区分复杂分子结构中的重要性 (Cristoni, Cativiela, Jiménez, & Traldi, 2000)。

4. 生物活性化合物中的构象限制

环丙烷结构已被用来限制生物活性化合物的构象。例如,(1S,2R)-和 (1R,2R)-2-氨基甲基-1-(1H-咪唑-4-基)环丙烷的合成证明了环丙烷在设计特定构象类似物中的效用 (Kazuta, Matsuda, & Shuto, 2002)。

5. 合成化学和催化

对 Rh(II) 催化的呋喃的对映选择性环丙烷化的研究表明了环丙烷在合成新型对苯甲酸衍生物中的应用。这突出了环丙烷在创建合成上有价值的结构单元中的作用 (Lehner, Davies, & Reiser, 2017)。

作用机制

Target of Action

Cyclopropane-containing compounds are known to interact with a variety of biological targets .

Mode of Action

Cyclopropane-containing compounds generally impose conformational rigidity on the molecules of physiologically active compounds . This can influence the interaction with their targets and result in changes in biological activity.

Biochemical Pathways

Cyclopropane-containing compounds are known to influence a variety of biochemical pathways .

Pharmacokinetics

The cyclopropane fragment in such compounds is known to increase the metabolic stability of the target structures, which could potentially impact their bioavailability .

Result of Action

Action Environment

The cyclopropane fragment in such compounds is known to extend the scope of their therapeutic action .

未来方向

The future directions of research involving “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their unique physical and chemical properties . This could lead to new applications in various fields, including medicine and sustainable organic (bio)electronics .

属性

IUPAC Name |

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPSVRGFHUKXTK-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

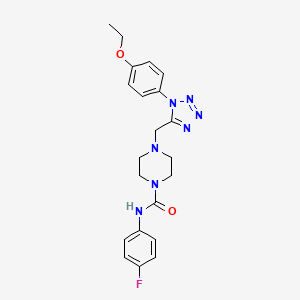

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2420531.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate](/img/structure/B2420533.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2420535.png)

![N-(2-chloro-6-methylphenyl)-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2420541.png)

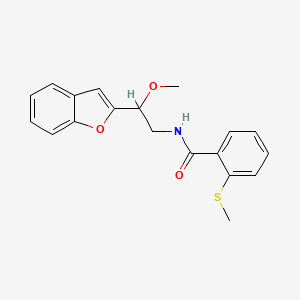

![4-fluoro-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2420546.png)

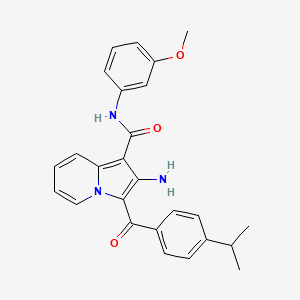

![ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2420549.png)